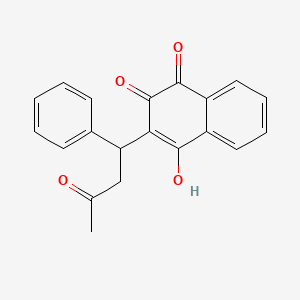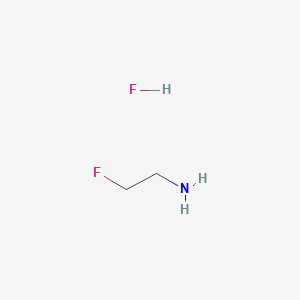
1-(1-Isocyanatoethoxy)decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Isocyanatoethoxy)decane is an organic compound that belongs to the class of isocyanates. Isocyanates are known for their reactivity and are widely used in the production of polyurethanes, which are essential in various industrial applications. The compound’s structure consists of a decane chain with an isocyanatoethoxy group attached, making it a versatile intermediate in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(1-Isocyanatoethoxy)decane can be synthesized through several methods. One common approach involves the reaction of decanol with phosgene to form the corresponding chloroformate, which is then treated with an amine to produce the isocyanate . Another method includes the reaction of decanol with a diisocyanate, followed by purification to obtain the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using automated systems to ensure consistency and purity. The process often includes steps such as distillation and crystallization to isolate and purify the compound .
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-Isocyanatoethoxy)decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to an amine.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions to form ureas and carbamates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed
Oxidation: Oxides and hydroxyl derivatives.
Reduction: Amines.
Substitution: Ureas and carbamates.
Wissenschaftliche Forschungsanwendungen
1-(1-Isocyanatoethoxy)decane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of polyurethanes and other polymers
Wirkmechanismus
The mechanism of action of 1-(1-Isocyanatoethoxy)decane involves its reactivity with nucleophiles. The isocyanate group reacts with nucleophiles such as amines and alcohols to form ureas and carbamates. This reactivity is harnessed in various applications, including polymer production and biomolecule modification .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Isocyanatoethylbenzene
- 1-Isocyanatoethylcyclohexane
- 1-Isocyanatoethylcyclopropane
Uniqueness
1-(1-Isocyanatoethoxy)decane is unique due to its specific structure, which provides distinct reactivity and properties compared to other isocyanates. Its long decane chain offers flexibility and hydrophobic characteristics, making it suitable for specialized applications in polymer and material science .
Eigenschaften
CAS-Nummer |
63912-81-2 |
|---|---|
Molekularformel |
C13H25NO2 |
Molekulargewicht |
227.34 g/mol |
IUPAC-Name |
1-(1-isocyanatoethoxy)decane |
InChI |
InChI=1S/C13H25NO2/c1-3-4-5-6-7-8-9-10-11-16-13(2)14-12-15/h13H,3-11H2,1-2H3 |
InChI-Schlüssel |
NZWHYBVLWVFLQW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOC(C)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


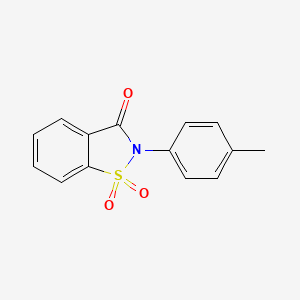
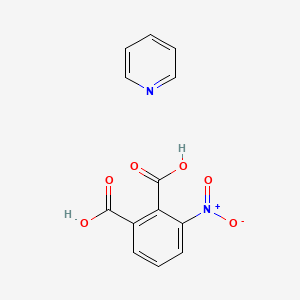
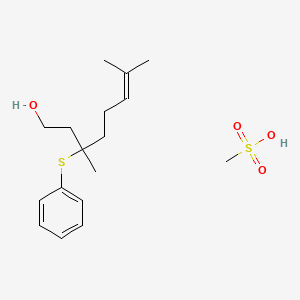
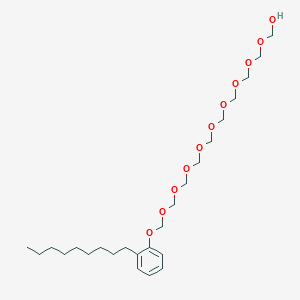
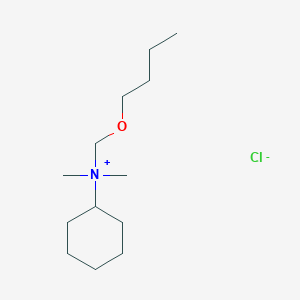


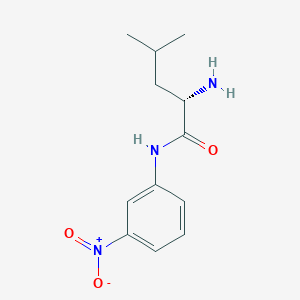



![Diethyl [1-(2H-1,3-benzodioxol-5-yl)-2-nitroethyl]phosphonate](/img/structure/B14493540.png)
